Carbonic Anhydrase IX Selectivity Over CA II: A >62.5-Fold Isoform Discrimination Window Absent in the Para-Hydroxy Analog
N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide exhibits moderate inhibition of human carbonic anhydrase IX (Ki = 1,600 nM) with negligible activity against the ubiquitous cytosolic isoform CA II (Ki > 100,000 nM), yielding a CA IX/CA II selectivity ratio of >62.5-fold [1]. Weak inhibition of CA I (Ki = 7,970 nM) was also observed. In contrast, the para-hydroxy positional isomer — N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide — has no carbonic anhydrase inhibition data reported in BindingDB, PubChem BioAssay, or ChEMBL as of the search date [2]. The differential CA isoform selectivity profile of the ortho-hydroxy compound is attributable to the salicylanilide-type intramolecular hydrogen bond, which pre-organizes the amide conformation and restricts accessible hydrogen-bonding geometries at the CA active site, a structural feature absent in the para isomer.
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity (CA IX vs. CA II Ki ratio) |
|---|---|
| Target Compound Data | CA IX Ki = 1,600 nM; CA II Ki > 100,000 nM; CA I Ki = 7,970 nM. CA IX/CA II selectivity ratio > 62.5-fold |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (para-hydroxy isomer): No CA inhibition data available in public databases (BindingDB, PubChem BioAssay, ChEMBL) |
| Quantified Difference | Ortho isomer: >62.5-fold selective for CA IX over CA II. Para isomer: no CA data available for comparison. The absence of CA profiling for the para isomer precludes claims of equivalent or superior CA activity. |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; human recombinant CA I, CA II, and CA IX catalytic domains; inhibitor pre-incubation 15 min to 24 h; measurement at 6 h (BindingDB BDBM50360796) |
Why This Matters
For researchers procuring compounds for carbonic anhydrase-focused programs — particularly tumor hypoxia-targeted CA IX inhibitor development — the ortho-hydroxy isomer is the only positional variant with documented CA IX inhibition and isoform selectivity data, making it the appropriate selection over the para-hydroxy analog which lacks any CA characterization.
- [1] BindingDB Entry BDBM50360796. Affinity data (Ki) for N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide against human CA I (Ki = 7,970 nM), CA II (Ki > 100,000 nM), and CA IX (Ki = 1,600 nM). Phenol red-based stopped-flow CO₂ hydrase assay. View Source
- [2] Absence of carbonic anhydrase inhibition data for N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide in BindingDB (search by InChI Key OIYYTPXLPOVTCW-UHFFFAOYSA-N), PubChem BioAssay, and ChEMBL as of April 2026. BRENDA entry for this compound (ligand ID 230391) confirms activity limited to P. aeruginosa RocR PDE/swarming inhibition. View Source
